molecular formula C22H24N4O4S B2573663 1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-tosyl-1H-imidazol-2(3H)-one CAS No. 941879-87-4

1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-tosyl-1H-imidazol-2(3H)-one

Cat. No.: B2573663
CAS No.: 941879-87-4
M. Wt: 440.52
InChI Key: QBXMZXZBCVVQEQ-UHFFFAOYSA-N
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Description

1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-tosyl-1H-imidazol-2(3H)-one is a complex organic compound that features a unique imidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-tosyl-1H-imidazol-2(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazole core, followed by the introduction of the tosyl group and the phenylpiperazine moiety. Key reagents include tosyl chloride, phenylpiperazine, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-tosyl-1H-imidazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.

    Substitution: The tosyl group can be substituted with other functional groups to create derivatives with varied biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride or potassium carbonate.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-tosyl-1H-imidazol-2(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-tosyl-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

  • 1-(2-oxo-2-(4-methylpiperazin-1-yl)ethyl)-3-tosyl-1H-imidazol-2(3H)-one
  • 1-(2-oxo-2-(4-ethylpiperazin-1-yl)ethyl)-3-tosyl-1H-imidazol-2(3H)-one

Uniqueness: 1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-tosyl-1H-imidazol-2(3H)-one is unique due to the presence of the phenylpiperazine moiety, which imparts distinct pharmacological properties compared to its methyl and ethyl analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-18-7-9-20(10-8-18)31(29,30)26-16-15-25(22(26)28)17-21(27)24-13-11-23(12-14-24)19-5-3-2-4-6-19/h2-10,15-16H,11-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXMZXZBCVVQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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